(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of corresponding nitro compounds or the reductive amination of ketones. One common method includes the catalytic hydrogenation of 2,3-dimethylphenyl nitroethane using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of 2,3-dimethylacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted by nucleophiles.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine
- 1-(2,3-Dimethylphenyl)ethane-1,2-diamine (racemic mixture)
- 1-(2,3-Dimethylphenyl)ethane-1-amine
Uniqueness
(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is unique due to its enantiomeric purity, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |
InChI Key |
RRHHGSNSNIHWDX-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CN)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CN)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.